
3-Bromo-4-(2-metoxietoxi)anilina
Descripción general
Descripción
3-Bromo-4-(2-methoxyethoxy)aniline is a chemical compound with the CAS Number: 1250819-56-7 . It has a molecular weight of 246.1 and its IUPAC name is 3-bromo-4-(2-methoxyethoxy)aniline . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(2-methoxyethoxy)aniline is 1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-4-(2-methoxyethoxy)aniline is a liquid at room temperature . It has a molecular weight of 246.1 .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 3-Bromo-4-(2-metoxietoxi)anilina es un compuesto de interés debido a su potencial como bloque de construcción para productos farmacéuticos. Sus grupos bromo y anilina lo convierten en un precursor versátil en la síntesis de diversos candidatos a fármacos. Podría utilizarse para desarrollar nuevos agentes terapéuticos, particularmente en el ámbito de los sistemas de administración de fármacos dirigidos, donde la precisión y la estabilidad son cruciales .
Ciencia de los Materiales
Dentro de la ciencia de los materiales, la estructura única de este compuesto permite su incorporación en materiales avanzados. Podría utilizarse en el desarrollo de nuevos polímeros con propiedades específicas, como una mayor resistencia a la degradación o una mejor estabilidad térmica. Su aplicación en la creación de superficies funcionalizadas para una mejor adhesión en materiales compuestos también es una posibilidad .
Síntesis Química
This compound: sirve como un intermedio valioso en la síntesis orgánica. Su reactividad con varios nucleófilos y electrófilos lo hace adecuado para la construcción de moléculas complejas. Puede utilizarse en rutas sintéticas de varios pasos, lo que podría conducir a la creación de nuevos compuestos con propiedades químicas únicas .
Química Analítica
En química analítica, este compuesto podría utilizarse como estándar o reactivo en métodos cromatográficos y análisis espectrofotométricos. Sus propiedades espectrales distintivas permiten su uso en la calibración de instrumentos y la validación de métodos analíticos, asegurando la medición precisa y confiable de los analitos .
Ciencias de la Vida
En la investigación de las ciencias de la vida, This compound podría desempeñar un papel en los estudios de biología molecular, particularmente en la modificación de biomoléculas. Podría utilizarse para etiquetar péptidos o proteínas, ayudando al estudio de los procesos biológicos a nivel molecular. Su potencial en las técnicas de bioconjugación es un área de gran interés .
Estudios Ambientales
El impacto ambiental de productos químicos como This compound es un área crítica de estudio. La investigación podría centrarse en su biodegradabilidad, toxicidad y efectos a largo plazo en los ecosistemas. Comprender su comportamiento en el medio ambiente es esencial para desarrollar prácticas sostenibles y mitigar los riesgos potenciales .
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)anilineA is not well understood. It is believed to work by acting as a catalyst in chemical reactions and by acting as a reagent in organic synthesis. It is also believed to act as a solvent in the synthesis of polymers and to act as a reactant in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(2-methoxyethoxy)anilineA are not well understood. It has been reported to be relatively non-toxic and non-carcinogenic, but there is limited information available on its effects on humans. It is believed to be safe for use in laboratory experiments, but it should be handled with care, as it can be corrosive and may irritate the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 3-Bromo-4-(2-methoxyethoxy)anilineA in laboratory experiments is that it is simple and cost-effective to synthesize. Additionally, it is relatively non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. The primary limitation of using 3-Bromo-4-(2-methoxyethoxy)anilineA in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict the outcome of experiments involving the compound.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Bromo-4-(2-methoxyethoxy)anilineA. These include further exploration of its mechanism of action, further research into its biochemical and physiological effects, and exploration of its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential uses as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a solvent in the synthesis of polymers. Finally, further research could be conducted into its potential uses in the development of new drugs.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHWSDWKNFALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250819-56-7 | |
| Record name | 3-bromo-4-(2-methoxyethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



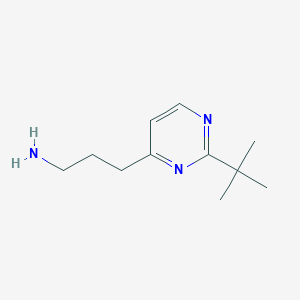

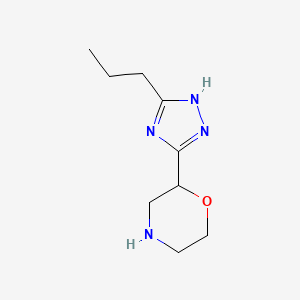
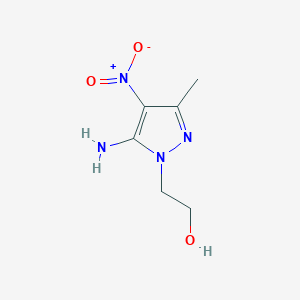
![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)
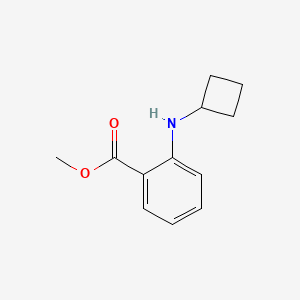

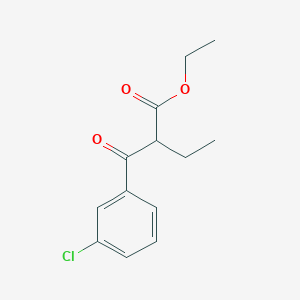
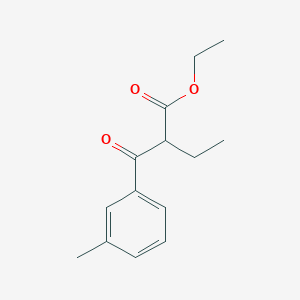
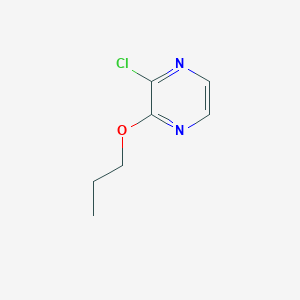
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
